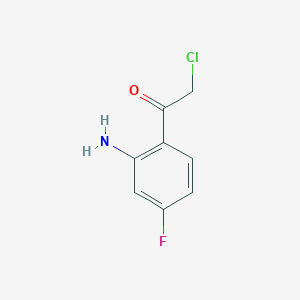
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to an ethanone backbone. Its unique structure makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-bromo-4’-fluoroacetophenone with hexamethylenetetramine (HMTA) in chloroform at room temperature for 16 hours. This is followed by treatment with hydrochloric acid in ethanol and water at room temperature for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin structure and activation of gene transcription . The compound selectively targets class I HDAC enzymes, including HDAC1, HDAC2, and HDAC3 .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Another HDAC inhibitor with a similar fluorine substitution.
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: A related compound with similar structural features.
Uniqueness
1-(2-Amino-4-fluorophenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit HDAC enzymes makes it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
68438-32-4 |
|---|---|
Fórmula molecular |
C8H7ClFNO |
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
1-(2-amino-4-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
Clave InChI |
YXSDQKCCWFHABG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


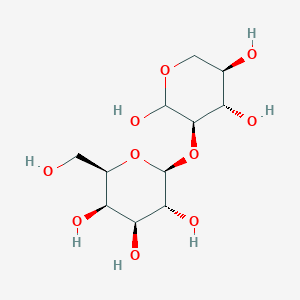

![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)


![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

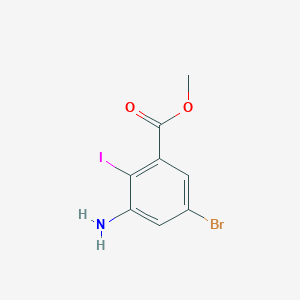
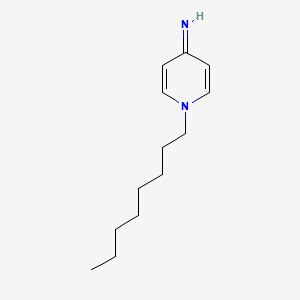
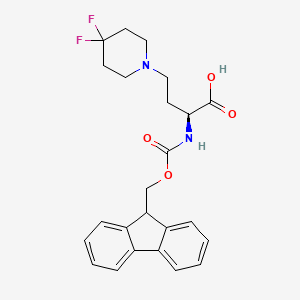

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
